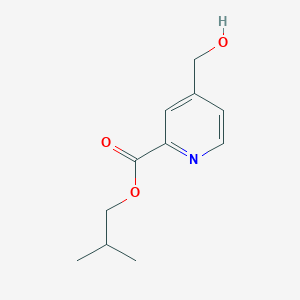

4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester

Description

Properties

IUPAC Name |

2-methylpropyl 4-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)7-15-11(14)10-5-9(6-13)3-4-12-10/h3-5,8,13H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHWWCLWOMNLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=NC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448425 | |

| Record name | 4-hydroxymethylpyridin-2-carboxylic acid isobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166766-78-5 | |

| Record name | 4-hydroxymethylpyridin-2-carboxylic acid isobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester typically involves the esterification of 4-hydroxymethylpyridin-2-carboxylic acid with isobutyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: 4-Carboxypyridin-2-carboxylic acid isobutyl ester.

Reduction: 4-Hydroxymethylpyridin-2-carboxylic acid isobutyl alcohol.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical research.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Ester Group Impact on Reactivity and Stability: Isobutyl esters (e.g., in ) demonstrate higher synthetic yields (87%) compared to tert-butyl esters, which face challenges in racemization and low yields .

Substituent Effects: Hydroxymethyl groups (target compound) may improve aqueous solubility compared to hydrophobic isopropyl or tert-butyl substituents () . Amino groups () enable nucleophilic reactions, whereas oxo groups () may participate in keto-enol tautomerism .

Applications :

- Isobutyl esters are favored in peptide coupling (), while tert-butyl esters () are used in protecting groups due to their bulkiness .

Biological Activity

4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester (CAS No. 166766-78-5) is a pyridine derivative characterized by a hydroxymethyl group and an isobutyl ester group. This compound has garnered attention in various scientific fields due to its potential biological activities, including enzyme interactions and metabolic pathways.

- Molecular Weight : 209.24 g/mol

- Chemical Structure : The compound features a pyridine ring with a hydroxymethyl group at the 4-position and an isobutyl ester at the 2-position.

Synthesis and Reactions

The synthesis typically involves the esterification of 4-hydroxymethylpyridin-2-carboxylic acid with isobutyl alcohol, often catalyzed by acids like sulfuric or hydrochloric acid. The compound can undergo several chemical reactions, including:

- Oxidation : Converts the hydroxymethyl group to a carboxylic acid.

- Reduction : Reduces the ester group to an alcohol.

- Substitution : Allows for electrophilic and nucleophilic substitutions on the pyridine ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the ester can hydrolyze, releasing the active carboxylic acid. These interactions can modulate enzyme activity and influence metabolic pathways.

Enzyme Interactions

Research indicates that this compound may inhibit specific enzymes, such as xanthine oxidase, which plays a crucial role in purine metabolism. Inhibitors of xanthine oxidase are significant in managing conditions like gout and hyperuricemia.

Case Study: Xanthine Oxidase Inhibition

A study involving derivatives of pyridine compounds demonstrated that certain structural analogs exhibited moderate xanthine oxidase inhibitory activity, suggesting that this compound may have similar properties .

Toxicological Profile

The toxicological data on this compound remain limited; however, studies on related esters suggest low toxicity profiles. Hydrolysis of esters by carboxylesterases leads to the formation of simple carboxylic acids, which generally exhibit low toxicity .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-Hydroxymethylpyridin-2-carboxylic acid | Potential xanthine oxidase inhibitor | Further research needed to confirm activity |

| 4-Hydroxymethylpyridin-2-carboxylic acid methyl ester | Similar structural properties; potential for enzyme inhibition | Less studied than isobutyl ester |

| 4-Hydroxymethylpyridin-2-carboxylic acid ethyl ester | Similar reactivity; potential applications in biochemistry | Limited data available |

Research Applications

This compound finds applications across various fields:

- Chemistry : Used as an intermediate in synthesizing more complex organic molecules.

- Biology : Investigated for its role in enzyme interactions and metabolic studies.

- Pharmaceuticals : Potential use in developing drugs targeting metabolic disorders.

Q & A

Q. What are the common synthetic routes for preparing 4-Hydroxymethylpyridin-2-carboxylic acid isobutyl ester, and what reaction conditions are typically employed?

- Methodological Answer : The compound is synthesized via esterification of 4-hydroxymethylpyridin-2-carboxylic acid with isobutyl alcohol. Common methods include:

- Acid-catalyzed esterification : Use concentrated sulfuric acid (H₂SO₄) as a catalyst in toluene under reflux, with molecular sieves to absorb water and shift equilibrium toward ester formation .

- Coupling reagents : Employ DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane (DCM) under nitrogen to minimize hydrolysis .

- Purification : Post-reaction, neutralize with sodium bicarbonate, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers analyze the purity of this compound using chromatographic methods?

- Methodological Answer : High-performance liquid chromatography (HPLC) is standard. Example conditions:

- Mobile phase : Methanol and buffer (65:35 v/v), where the buffer contains 6.8 g/L sodium acetate and 16.22 g/L sodium 1-octanesulfonate adjusted to pH 4.6 with glacial acetic acid .

- Column : C18 reversed-phase, 5 µm particle size, 250 mm × 4.6 mm.

- Detection : UV at 254 nm. System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure reproducibility .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Storage : Store in airtight containers under nitrogen at –20°C to prevent ester hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture ingress .

- Stability assessment : Monitor degradation via periodic NMR (e.g., disappearance of ester carbonyl peak at ~170 ppm) or HPLC. Adjust storage conditions if purity drops >2% over six months .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound under air-sensitive conditions?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes for reactions involving moisture-sensitive intermediates. Pre-dry solvents (e.g., DCM over CaH₂) .

- Catalyst screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid (pTSA) or immobilized lipases, to reduce side reactions.

- Kinetic studies : Vary temperature (40–80°C) and catalyst concentration (1–5 mol%) to identify optimal conditions via Design of Experiments (DoE) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural characterization?

- Methodological Answer :

- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., unreacted acid or alcohol). Compare retention times with reference standards .

- Advanced NMR : Acquire 2D spectra (COSY, HSQC) to resolve overlapping signals. For tautomerism, conduct variable-temperature NMR in DMSO-d₆ .

- Computational validation : Simulate IR and NMR spectra using Gaussian at the B3LYP/6-311++G(d,p) level. Deviations >5% suggest experimental artifacts .

Q. How do pH and temperature affect the hydrolysis kinetics of the ester group in aqueous media?

- Methodological Answer :

- Kinetic assays : Prepare buffered solutions (pH 2–10) and incubate the ester at 25–60°C. Monitor hydrolysis via HPLC or UV-Vis (loss of ester absorbance at 210 nm).

- Data modeling : Fit results to pseudo-first-order kinetics. Activation energy (Eₐ) is derived from Arrhenius plots. Example finding: Hydrolysis accelerates at pH < 4 (acid-catalyzed) and pH > 8 (base-catalyzed) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Reproducibility checks : Recrystallize the compound from multiple solvents (e.g., ethanol, acetonitrile) and measure melting points via differential scanning calorimetry (DSC).

- Solubility testing : Use shake-flask method in water, DCM, and methanol. Compare with literature values; deviations >10% may indicate polymorphic forms .

Computational and Mechanistic Studies

Q. What computational tools predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (FMOs). Lower LUMO energy at the ester carbonyl indicates higher electrophilicity.

- Mechanistic insights : Simulate transition states for hydrolysis pathways. Compare activation barriers for acid- vs. base-catalyzed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.